molecular formula C10H5F3N2O B6385655 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine CAS No. 1111108-58-7

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine

Cat. No.: B6385655
CAS No.: 1111108-58-7
M. Wt: 226.15 g/mol
InChI Key: NFUCEDMIGXRJAP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a hydroxy group at the 2-position and a trifluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with a suitable pyrimidine derivative in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-oxo-5-(2,4,6-trifluorophenyl)pyrimidine.

    Reduction: Formation of 2-hydroxy-5-(2,4,6-trifluorophenyl)dihydropyrimidine.

    Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

    2-Hydroxy-5-phenylpyrimidine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    2-Hydroxy-5-(2,4-difluorophenyl)pyrimidine: Contains fewer fluorine atoms, which may affect its reactivity and interactions.

    2-Hydroxy-5-(2,4,6-trichlorophenyl)pyrimidine: Substitutes chlorine atoms for fluorine, leading to distinct chemical behavior.

Uniqueness: 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyrimidine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

5-(2,4,6-trifluorophenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O/c11-6-1-7(12)9(8(13)2-6)5-3-14-10(16)15-4-5/h1-4H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCEDMIGXRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CNC(=O)N=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686834
Record name 5-(2,4,6-Trifluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-58-7
Record name 5-(2,4,6-Trifluorophenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111108-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4,6-Trifluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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